molecular formula C16H24O B13795218 9,13-Dimethyltetradeca-1,6,8,12-tetraen-5-one CAS No. 67785-75-5

9,13-Dimethyltetradeca-1,6,8,12-tetraen-5-one

Cat. No.: B13795218
CAS No.: 67785-75-5
M. Wt: 232.36 g/mol
InChI Key: ZKCRJFSZWKAJGA-ZSDFXZAOSA-N
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Description

9,13-Dimethyltetradeca-1,6,8,12-tetraen-5-one is an organic compound with the molecular formula C16H24O It is characterized by its unique structure, which includes multiple double bonds and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,13-Dimethyltetradeca-1,6,8,12-tetraen-5-one typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable precursors followed by dehydration to form the conjugated tetraene system. The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9,13-Dimethyltetradeca-1,6,8,12-tetraen-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bonds in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

9,13-Dimethyltetradeca-1,6,8,12-tetraen-5-one has several scientific research applications, including:

    Chemistry: It is used as a model compound to study conjugated systems and their reactivity.

    Biology: The compound’s interactions with biological molecules are of interest in biochemical research.

    Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 9,13-Dimethyltetradeca-1,6,8,12-tetraen-5-one involves its interaction with molecular targets through its conjugated double bonds and ketone group. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9,13-Dimethyl-1,6,8,12-tetradecatetren-5-one
  • 1,6,8,12-Tetradecatetraen-5-one, 9,13-dimethyl

Uniqueness

9,13-Dimethyltetradeca-1,6,8,12-tetraen-5-one is unique due to its specific arrangement of double bonds and the presence of a ketone group. This structure imparts distinct chemical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

67785-75-5

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

(6E,8E)-9,13-dimethyltetradeca-1,6,8,12-tetraen-5-one

InChI

InChI=1S/C16H24O/c1-5-6-12-16(17)13-8-11-15(4)10-7-9-14(2)3/h5,8-9,11,13H,1,6-7,10,12H2,2-4H3/b13-8+,15-11+

InChI Key

ZKCRJFSZWKAJGA-ZSDFXZAOSA-N

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=O)CCC=C)/C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=O)CCC=C)C)C

Origin of Product

United States

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